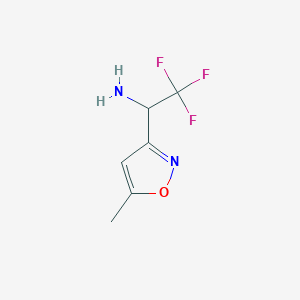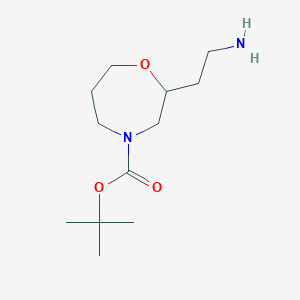
2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and an oxazole ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclo-condensation reactions involving appropriate precursors such as ethyl 2,2,2-trifluoroacetate.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents like trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can
Eigenschaften
Molekularformel |
C6H7F3N2O |
|---|---|
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H7F3N2O/c1-3-2-4(11-12-3)5(10)6(7,8)9/h2,5H,10H2,1H3 |
InChI-Schlüssel |
CKLHHMZFSXMEDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)




